Guanfacine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFYECXYGUIODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-47-2 (Parent) | |
| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045157 | |
| Record name | Guanfacine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29110-48-3, 29110-47-2 | |
| Record name | Guanfacine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | guanfacine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanfacine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANFACINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Neurobiological Mechanisms and Preclinical Functional Investigations of Guanfacine Hydrochloride
Modulation of Central Nervous System Neurotransmission in Animal Models
Guanfacine's primary mechanism involves the stimulation of α2A-adrenergic receptors, which are strategically located in brain regions crucial for cognitive and emotional regulation. patsnap.com This interaction leads to a cascade of downstream effects on key neurotransmitter systems, most notably the noradrenergic and dopaminergic systems.
Noradrenergic Transmission Enhancement
Guanfacine (B1203898) directly stimulates postsynaptic α2A-adrenergic receptors, which enhances noradrenaline neurotransmission. medirequests.comnih.gov This action is thought to be central to its therapeutic effects. In the prefrontal cortex (PFC), the stimulation of these receptors has a beneficial impact on cognitive functions. medirequests.comnih.gov Animal studies have consistently demonstrated that guanfacine improves attention, working memory, and learning. medirequests.comnih.gov The underlying mechanism is believed to involve the strengthening of appropriate neural signals between neurons with shared inputs, effectively increasing the 'signal-to-noise ratio' in the PFC. medirequests.com By mimicking the beneficial actions of norepinephrine (B1679862) (NE) at these postsynaptic receptors, guanfacine strengthens network connectivity and enhances neuronal firing. nih.govresearchgate.net This leads to improved top-down control of attention, action, and emotion. nih.gov
Preclinical evidence also suggests that guanfacine can protect PFC neurons from the detrimental effects of stress. nih.gov Studies in rodents have shown that it can prevent the atrophy of PFC circuits exposed to both psychological and physiological stressors. nih.gov
Dopaminergic System Interactions
The interplay between the noradrenergic and dopaminergic systems is critical for cognitive function, and guanfacine has been shown to modulate this interaction. While norepinephrine is thought to strengthen the 'signal', dopamine (B1211576) is believed to reduce 'noise' by dissipating inappropriate network connections, with both neurotransmitters having complementary actions to improve the signal-to-noise ratio in the PFC. medirequests.com
Animal models with dopamine transporter knockout (DAT-KO) rats, which exhibit hyperdopaminergia, have been instrumental in studying these interactions. mdpi.com In these models, guanfacine administration has been shown to improve performance in learned spatial tasks and ameliorate sensorimotor gating deficits. mdpi.com This suggests a compensatory effect of guanfacine on the behavior of hyperdopaminergic rats, highlighting the intricate balance between norepinephrine and dopamine in regulating attention. mdpi.com Furthermore, studies using animal models of schizophrenia, such as those induced by phencyclidine (PCP), have shown that guanfacine can counteract the hyperdopaminergic state by blocking the PCP-induced increase in dopamine efflux in the prefrontal cortex. nih.gov This effect is mediated by the α2A-adrenoceptor subtype. nih.gov
Regional Brain Activity and Connectivity Studies in Animal Models
Functional neuroimaging and electrophysiological studies in animal models have provided a window into the specific brain regions and circuits modulated by guanfacine hydrochloride. These investigations have overwhelmingly pointed to the prefrontal cortex as a primary site of action.
Prefrontal Cortex (PFC) Modulation
Guanfacine's cognitive-enhancing effects are largely attributed to its actions within the PFC. nih.govyale.edu It strengthens PFC network connectivity by inhibiting cyclic adenosine (B11128) monophosphate (cAMP)-protein kinase A (PKA)-potassium (K+) channel signaling on dendritic spines. nih.govresearchgate.net This mechanism enhances PFC neuronal firing and improves cognitive functions. nih.govresearchgate.net Animal studies have shown that guanfacine administration leads to increased neuronal activity in the frontal cortex. medirequests.com
In non-human primates, guanfacine has been shown to improve cognitive functions dependent on the dorsolateral prefrontal cortex (dlPFC). nih.gov For instance, it improves working memory and reduces the disruptive effects of distractors in aged monkeys. nih.gov A SPECT imaging study in monkeys revealed that improved working memory performance following guanfacine administration was associated with greater activation of the dlPFC. nih.gov Research suggests that guanfacine strengthens dlPFC network firing by stimulating postsynaptic α2A-adrenoceptors on dendritic spines, which in turn inhibits cAMP-PKA signaling that would otherwise open nearby potassium channels. researchgate.netyale.edu
In rodent models, the medial prefrontal cortex (mPFC) is a key area of investigation. Direct infusion of guanfacine into the mPFC of aged rats has been shown to improve working memory performance. nih.govresearchgate.net This effect was reversed by the administration of a cAMP-PKA activator, further supporting the proposed mechanism of action. nih.govresearchgate.net Furthermore, systemic administration of guanfacine improves attentional performance in spontaneously hypertensive rats (SHR), an animal model of ADHD, which exhibit altered catecholamine levels in the mPFC. nih.gov Studies have also demonstrated that guanfacine can promote neuronal survival in the medial prefrontal cortex under conditions of hypobaric hypoxia. nih.gov
Basal Ganglia and Striatal Activity (Caudate, Putamen, Nucleus Accumbens)
Preclinical investigations using pharmacological magnetic resonance imaging (phMRI) in rodent models have revealed that this compound exerts a modulatory influence on the basal ganglia, specifically affecting striatal activity. In rats, administration of guanfacine resulted in a negative blood oxygenation level dependent (BOLD) response in the caudate, putamen, and nucleus accumbens. researchgate.netnih.gov This negative BOLD effect is interpreted as a decrease in local neuronal activity. researchgate.netnih.gov
These findings suggest that guanfacine may contribute to its therapeutic effects by "turning down" or decreasing striatal activity. researchgate.net This inhibitory control over subcortical brain regions like the caudate putamen and nucleus accumbens is thought to be a key aspect of its mechanism, potentially regulating locomotor activity and impulsivity. researchgate.netnih.gov The observed differential effects, where guanfacine increases activity in the frontal cortex while simultaneously decreasing it in the striatum, highlight its ability to modulate specific neural circuits. researchgate.netnih.gov
Table 1: Effect of Guanfacine on BOLD Signal in Rat Brain Regions
| Brain Region | Sub-region | Observed BOLD Effect | Interpretation |
|---|---|---|---|
| Basal Ganglia / Striatum | Caudate | Negative | Decreased Neuronal Activity |
| Putamen | Negative | Decreased Neuronal Activity | |
| Nucleus Accumbens | Negative | Decreased Neuronal Activity | |
| Frontal Cortex | Frontal Association Cortex | Positive | Increased Neuronal Activity |
| Prelimbic Cortex | Positive | Increased Neuronal Activity | |
| Motor Cortex | Positive | Increased Neuronal Activity | |
| Entorhinal Cortex | Not Applicable | Negative | Decreased Neuronal Activity |
Locus Coeruleus and Brainstem Receptor Engagement
Guanfacine's interaction with the locus coeruleus (LC), a brainstem nucleus that is the principal site for synthesizing norepinephrine, is a critical component of its neurobiological action. Early research in opiate-dependent rats demonstrated that α2-adrenergic agonists, like clonidine (B47849), reduce the firing rate of LC neurons through actions at presynaptic α2 receptors. nih.gov This finding established a foundational understanding of how these compounds could modulate the brain's noradrenergic system. nih.gov
More recent studies focusing on guanfacine have delineated both acute and chronic effects. Acute local administration of guanfacine into the LC has been shown to decrease the release of norepinephrine in downstream targets, including the orbitofrontal cortex (OFC), ventral tegmental area (VTA), and reticular thalamic-nucleus (RTN). nih.gov However, chronic systemic administration over 14 days leads to a different outcome: an increase in the basal release of norepinephrine in these same areas. nih.gov This paradoxical effect is attributed to the downregulation of α2A-adrenoceptors in the LC, OFC, and VTA following prolonged stimulation. nih.gov
Entorhinal Cortex Responses
In vivo pharmacological MRI studies in rats have also indicated that guanfacine administration leads to a decrease in neuronal activity within the entorhinal cortex. researchgate.net Similar to the effects observed in the basal ganglia, this is evidenced by a negative BOLD response in this region. researchgate.net This suggests that guanfacine's modulatory effects extend to limbic structures involved in memory and navigation, further broadening its sphere of influence within the central nervous system.
Neuroplasticity and Structural Adaptations in Preclinical Models
Dendritic Spine Growth and Maturation
Guanfacine has been shown to promote significant neuroplastic changes by fostering the growth and maturation of dendritic spines, particularly on pyramidal neurons in the prefrontal cortex (PFC). researchgate.netnih.gov This structural enhancement is linked to the stimulation of postsynaptic α2A-adrenoceptors. researchgate.netnih.gov In cultured cortical neurons, guanfacine treatment led to a 1.2-fold increase in spine length and a 1.8-fold increase in spine density, effects associated with enhanced expression of the cytoskeletal protein spinophilin. mdpi.com
Further studies have shown that activating α2A-adrenoceptors with guanfacine induces the formation of stubby and mushroom-shaped spines and enlarges the spine head size in cultured PFC neurons. mdpi.com This effect was blocked by the co-administration of yohimbine, confirming the essential role of α2A-adrenoceptors in dendritic spine maturation. mdpi.com In animal models, daily guanfacine treatment was found to increase the density of distal apical spines in non-stressed rats. nih.gov
Neuronal Firing Rate Modulation and Synaptic Connectivity Strengthening
A primary mechanism through which guanfacine enhances cognitive function is by strengthening synaptic connectivity and modulating neuronal firing rates in the PFC. nih.govnih.gov Guanfacine stimulates postsynaptic α2A-adrenoceptors located on the dendritic spines of PFC pyramidal cells. nih.govnih.govyale.edu This stimulation inhibits the cyclic AMP (cAMP)-protein kinase A (PKA) signaling cascade. nih.govnih.govresearchgate.net The inhibition of this pathway leads to the closure of nearby potassium (K+) channels. nih.govnih.govyale.edu
By closing these potassium channels, guanfacine strengthens the synaptic signal, enhances network connectivity, and increases the firing rate of PFC neurons. nih.govnih.govyale.eduresearchgate.net This sequence of molecular events effectively improves the signal-to-noise ratio in PFC circuits, which is crucial for higher-order cognitive functions like working memory and attention. nih.govresearchgate.netnih.gov Additionally, chronic administration of guanfacine has been found to phasically enhance thalamocortical glutamatergic transmission, further contributing to its effects on synaptic communication. nih.gov
Protection Against Stress-Induced Neural Atrophy in Animal Models
Preclinical studies have consistently demonstrated guanfacine's neuroprotective effects against the detrimental impact of stress on neuronal structure. Chronic stress, such as daily restraint stress in rats, is known to cause atrophy of PFC circuits, including a significant loss of dendritic spines on layer II/III pyramidal neurons. nih.govnih.govmdpi.com
Daily treatment with guanfacine has been shown to effectively prevent this stress-induced loss of dendritic spines. nih.govmdpi.com In studies on rats exposed to chronic restraint stress, guanfacine administration protected the density of distal apical dendritic spines and preserved associated working memory performance. nih.govmdpi.com This neuroprotective effect is attributed to guanfacine's ability to inhibit the cAMP signaling pathways that are over-activated during stress, thereby shielding PFC gray matter from atrophy. nih.govnih.govmdpi.com
Table 2: Summary of Guanfacine's Effects on Neuroplasticity in Preclinical Models
| Neuroplastic Effect | Key Finding | Associated Mechanism | Preclinical Model |
|---|---|---|---|
| Dendritic Spine Growth & Maturation | Increased spine density and length; induction of mature (mushroom) spines. mdpi.comnih.gov | Stimulation of postsynaptic α2A-adrenoceptors; enhanced spinophilin expression. researchgate.netmdpi.com | Cultured cortical neurons; non-stressed rats. mdpi.comnih.gov |
| Synaptic Connectivity & Firing Rate | Strengthened network connectivity and enhanced neuronal firing in PFC. nih.govnih.gov | Inhibition of cAMP-PKA signaling, leading to closure of K+ channels. nih.govnih.govresearchgate.net | Primate and rodent models. nih.gov |
| Protection from Stress-Induced Atrophy | Prevents loss of dendritic spines in the PFC caused by chronic stress. nih.govmdpi.com | Inhibition of stress-induced cAMP-PKA signaling cascades. nih.govmdpi.com | Rats exposed to chronic restraint stress. nih.govmdpi.com |
Cognitive and Behavioral Paradigms in Animal Research
Guanfacine's effects on cognition and behavior have been extensively studied in various animal models, providing crucial insights into its therapeutic mechanisms.
Guanfacine consistently improves spatial working memory performance in rodent models. mdpi.com In aged rats, direct infusion of guanfacine into the medial prefrontal cortex improved performance on the delayed alternation task, a measure of working memory. nih.govresearchgate.net Systemic administration of guanfacine has also been shown to enhance working memory in stressed rats. nih.gov
In dopamine transporter knockout (DAT-KO) rats, a model for hyperdopaminergia, both acute and repeated administration of guanfacine improved performance in the Hebb-Williams maze, a test of spatial working memory. mdpi.comnih.govnih.gov Specifically, guanfacine reduced the time spent in error zones and ameliorated perseverative patterns of activity without significantly inhibiting hyperactivity in the maze. nih.gov Studies in mice have further confirmed these pro-cognitive effects, showing that systemic guanfacine improves working memory performance in wild-type mice, an effect that is absent in mice with a mutation in the α2A-adrenergic receptor. nih.govresearchgate.net
Table 1: Effects of Guanfacine on Spatial Working Memory in Rodent Models
| Animal Model | Task | Key Findings |
|---|---|---|
| Aged Rats | Delayed Alternation Task | Infusion into mPFC improved working memory. nih.govresearchgate.net |
| Stressed Rats | Delayed Alternation Task | Systemic administration improved working memory. nih.gov |
| DAT-KO Rats | Hebb-Williams Maze | Improved spatial working memory and reduced errors. mdpi.comnih.govnih.gov |
| Wild-type Mice | Not Specified | Systemic administration improved working memory. nih.govresearchgate.net |
| α2A-AR Mutant Mice | Not Specified | No improvement in working memory observed. nih.govresearchgate.net |
Guanfacine has demonstrated significant effects on attentional regulation in animal models of impulsivity and hyperactivity. In aged non-human primates, a low dose of guanfacine improved sustained attention by decreasing omission errors in a continuous performance task. strategian.com This suggests an enhancement in vigilance and a reduction in distractibility. strategian.com
In the spontaneously hypertensive rat (SHR), a well-validated animal model of ADHD, guanfacine has been shown to improve attentional performance. nih.gov The SHR model exhibits altered catecholamine levels in the medial prefrontal cortex, and guanfacine helps to normalize the associated behavioral deficits. nih.gov
Research in non-human primates has shown that guanfacine can improve impulse control. nih.gov In a delayed discounting task, young monkeys treated with guanfacine were more likely to wait for a larger, delayed reward, demonstrating improved impulse control. nih.govnih.gov This ability to delay gratification is a key executive function dependent on the prefrontal cortex. yale.edu
In a study with pigtail macaques that displayed extreme reactivity and aggression, guanfacine treatment led to a significant reduction in impulsive, aggressive behaviors. nih.govnih.gov This further supports the role of guanfacine in modulating impulsivity and improving behavioral inhibition.
In hyperdopaminergic animal models, such as the dopamine transporter knockout (DAT-KO) rat, guanfacine has shown effects on locomotor activity. While acute administration of guanfacine had a minimal inhibitory effect on the hyperactivity of DAT-KO rats in a maze, long-term administration led to further improvements in locomotor activity. nih.govnih.gov
In a neurofibromatosis type 1 (Nf1+/-) mouse model, which exhibits hyperactivity, guanfacine pre-treatment reduced the increased distance traveled in an open field test. nih.gov This indicates that guanfacine can ameliorate the hyperactivity phenotype in this model. nih.gov
Table 2: Effects of Guanfacine on Behavioral Paradigms in Animal Research
| Behavioral Paradigm | Animal Model | Key Findings |
|---|---|---|
| Attentional Regulation | Aged Non-human Primates | Decreased omission errors in a sustained attention task. strategian.com |
| Attentional Regulation | Spontaneously Hypertensive Rat (SHR) | Improved attentional performance. nih.gov |
| Impulsive Decision-Making | Young Monkeys | Increased waiting for a larger, delayed reward. nih.govnih.gov |
| Impulsive Decision-Making | Pigtail Macaques | Reduced impulsive, aggressive behaviors. nih.govnih.gov |
| Locomotor Activity | DAT-KO Rats | Long-term administration improved locomotor activity. nih.gov |
| Locomotor Activity | Nf1+/- Mice | Reduced hyperactivity in an open field test. nih.gov |
Neuroimaging and Electrophysiological Methodologies in Preclinical Research
The investigation of this compound's neurobiological mechanisms has been significantly advanced by preclinical research employing sophisticated neuroimaging and electrophysiological techniques. These methodologies allow for a detailed examination of the compound's effects on brain activity and function in animal models, providing crucial insights into its therapeutic actions. By visualizing changes in brain metabolism and blood flow and by recording the electrical activity of individual neurons, researchers can map the neural circuits modulated by guanfacine and understand how it influences cognitive processes.
Pharmacological Magnetic Resonance Imaging (phMRI) Studies in Rodents
Pharmacological Magnetic Resonance Imaging (phMRI) is a non-invasive technique used to map the regional brain activity changes following a pharmacological challenge. In preclinical rodent studies, phMRI has been instrumental in elucidating the neural substrates of guanfacine's action.
Research using phMRI with Blood Oxygenation Level-Dependent (BOLD) contrast in rats has revealed that guanfacine produces distinct and differential effects in various brain regions. nih.govresearchgate.net Following administration of guanfacine, studies have observed positive BOLD effects, which are indicative of increased neuronal activity, in cortical areas such as the frontal association, prelimbic, and motor cortices. nih.govresearchgate.net Conversely, negative BOLD effects, suggesting a decrease in neuronal activity, were recorded in subcortical structures, specifically the caudate putamen and nucleus accumbens. nih.govresearchgate.net These findings suggest that guanfacine may exert its beneficial effects by increasing activity in the frontal cortex while simultaneously decreasing activity in striatal regions. nih.govresearchgate.net This pattern of activity modulation is significant as these brain areas are known to be involved in executive functions that are often impaired in certain neuropsychiatric conditions. nih.gov
Table 1: Summary of phMRI Findings for Guanfacine in Rodents This table summarizes the observed changes in BOLD signals in specific brain regions of rats following guanfacine administration, as identified in phMRI studies.
| Brain Region | BOLD Signal Change | Implied Neuronal Activity Change |
|---|---|---|
| Frontal Association Cortex | Positive | Increase |
| Prelimbic Cortex | Positive | Increase |
| Motor Cortex | Positive | Increase |
| Caudate Putamen | Negative | Decrease |
Single Photon Emission Computed Tomography (SPECT) in Animal Models
Single Photon Emission Computed Tomography (SPECT) is another functional neuroimaging technique used in preclinical research to measure regional cerebral blood flow (rCBF), which is closely linked to neuronal activity. SPECT studies in animal models have provided further evidence for guanfacine's targeted effects on the prefrontal cortex.
In a key study involving non-human primates performing a spatial working memory task, SPECT was used to assess the effects of guanfacine on rCBF. nih.gov The administration of guanfacine was associated with a significant improvement in the performance of the cognitive task. nih.gov Crucially, this behavioral enhancement was accompanied by a significant increase in rCBF specifically within the dorsolateral prefrontal cortex (dlPFC), a brain region critically involved in executing spatial working memory tasks. nih.gov In contrast, no significant changes in rCBF were observed in the superior temporal cortex, an auditory association area not directly related to the task's performance. nih.gov This finding highlights the specificity of guanfacine's action, suggesting that its pro-cognitive effects are mediated by the enhanced functioning of the prefrontal cortex. nih.gov
Table 2: Summary of SPECT Findings for Guanfacine in Non-Human Primates This table outlines the key findings from a SPECT study investigating the effects of guanfacine on regional cerebral blood flow in monkeys.
| Animal Model | Brain Region | SPECT Tracer | Key Finding |
|---|---|---|---|
| Rhesus Macaque | Dorsolateral Prefrontal Cortex (dlPFC) | Technetium-99m Ethyl Cysteinate Dimer (Tcm-99m ECD) | Significantly increased regional cerebral blood flow (rCBF) during a spatial working memory task. nih.gov |
Single-Cell Electrophysiological Recording in Non-Human Primates
Single-cell electrophysiological recording is a powerful technique that allows for the direct measurement of the firing patterns of individual neurons. This methodology has been pivotal in defining the precise mechanism of guanfacine's action at the cellular level within the prefrontal cortex of non-human primates.
Studies utilizing iontophoresis, a technique for applying substances to a very localized area, have shown that the direct application of guanfacine onto neurons in the dorsolateral prefrontal cortex (dlPFC) enhances their task-related firing. researchgate.net Specifically, the firing of "Delay cells," which are active during the delay period of working memory tasks, is strengthened. researchgate.net This enhancement of neuronal signaling is believed to underpin the cognitive-enhancing effects of guanfacine. The mechanism involves the stimulation of postsynaptic α2A-adrenoceptors located on the dendritic spines of dlPFC pyramidal neurons. researchgate.net This stimulation inhibits the cyclic adenosine monophosphate (cAMP)-Protein Kinase A (PKA) signaling cascade, which in turn closes hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (K+) channels. researchgate.netwikipedia.org The closure of these channels strengthens network connectivity and enhances the neuronal firing that is essential for prefrontal cortical functions like working memory. researchgate.netnih.gov Research in aged non-human primates further supports that guanfacine can improve performance on tasks requiring sustained attention. nih.govnih.gov
Table 3: Summary of Single-Cell Electrophysiology Findings for Guanfacine in Non-Human Primates This table details the findings from single-cell recording studies on the effect of guanfacine on neuronal activity in the non-human primate brain.
| Brain Region | Neuron Type | Experimental Technique | Key Finding |
|---|
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Guanfacine |
| Norepinephrine |
| Technetium-99m Ethyl Cysteinate Dimer |
Structure Activity Relationship Sar and Computational Chemistry Approaches
Molecular Docking Studies of Guanfacine (B1203898) Hydrochloride and Receptor Targets
Molecular docking studies have been instrumental in elucidating the binding of guanfacine to its primary target, the α2A-adrenergic receptor (α2A-ADR), and its newly identified target, the trace amine-associated receptor 1 (TAAR1). These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that drive binding affinity and selectivity.
For the α2A-adrenergic receptor, docking studies have confirmed that guanfacine, a 2,6-dichlorophenylacetyl guanidine (B92328) derivative, establishes critical interactions within the receptor's binding pocket. A key interaction is the formation of a hydrogen bond between the guanidinium (B1211019) group of guanfacine and a specific aspartate residue (Asp1283.32) in the receptor. nih.gov The aromatic ring of guanfacine engages in π-π stacking and van der Waals interactions with aromatic residues in the binding site. nih.gov These interactions are crucial for the high affinity and selectivity of guanfacine for the α2A-ADR subtype over other adrenergic receptors. nih.govnih.gov
More recently, computational methods have identified guanfacine as a novel agonist for TAAR1. nih.govdntb.gov.ua Comparative molecular docking studies of guanfacine at both α2A-ADR and a homology model of hTAAR1 have revealed both similarities and key differences in the binding modes. nih.govmdpi.com While hydrophobic interactions are important for binding to both receptors, the conformation of the ligand and the presence of polar or positively charged groups significantly influence selectivity. nih.govdntb.gov.uareddit.com Docking simulations suggest that a hydrogen bond to an aspartate residue (D103) is a key determinant for TAAR1 agonist activity. mdpi.com The dual activity of guanfacine at both α2A-ADR and TAAR1 suggests potential for crosstalk between these two signaling pathways. nih.govdntb.gov.uaresearchgate.net
Table 1: Key Molecular Docking Interactions of Guanfacine
| Receptor | Key Interacting Residue(s) | Type of Interaction | Reference |
|---|---|---|---|
| α2A-Adrenergic Receptor | Asp1283.32 | Hydrogen Bond | nih.gov |
| α2A-Adrenergic Receptor | Aromatic Residues | π-π Stacking, van der Waals | nih.gov |
| TAAR1 | D103 | Hydrogen Bond | mdpi.com |
| TAAR1 | Hydrophobic Residues | Hydrophobic Interactions | dntb.gov.uareddit.com |
Quantitative Structure-Activity Relationship (QSAR) Analyses for Adrenergic and TAAR1 Agonism
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the relationship between the chemical structure of guanfacine and its analogs and their biological activity at both adrenergic and TAAR1 receptors. These analyses use statistical models to correlate variations in molecular descriptors with changes in agonist potency and selectivity.
QSAR models have been developed to identify the structural features that influence agonism at the human TAAR1 (hTAAR1) and the α2-adrenergic receptor. nih.govmdpi.com These models, built using a collection of dual-acting compounds including imidazoline (B1206853) and imidazole (B134444) derivatives, help to predict the activity of new analogs and guide the design of more selective ligands. nih.govresearchgate.net For instance, these studies have highlighted that while the presence of hydrophobic motifs is generally favorable for activity at both receptors, the introduction of polar or positively charged groups and the specific conformation of the molecule are critical in determining selectivity for either TAAR1 or the α2-ADR. nih.govdntb.gov.uareddit.com
The development of these QSAR models often involves calculating a large number of 2D and 3D molecular descriptors using software like MOE (Molecular Operating Environment). nih.govmdpi.com These descriptors are then analyzed to identify the most informative ones for predicting biological activity. The resulting QSAR models serve as valuable tools for the preliminary screening of novel compounds and for guiding the structural optimization of lead compounds like guanfacine. nih.gov
Table 2: QSAR Model Insights for Guanfacine and Analogs
| Receptor Target | Favorable Structural Features | Unfavorable/Selectivity-Determining Features | Reference |
|---|---|---|---|
| α2-Adrenergic Receptor | Hydrophobic Motifs | Specific ligand conformation, Introduction of certain polar/positively charged groups | nih.govdntb.gov.uareddit.com |
| TAAR1 | Hydrophobic Motifs | Specific ligand conformation, Introduction of certain polar/positively charged groups | nih.govdntb.gov.uareddit.com |
Design Principles for Selective Guanfacine Analogs
The design of selective analogs of guanfacine is guided by the structural insights obtained from molecular docking and QSAR studies. The goal is to modify the guanfacine scaffold to enhance its affinity and selectivity for a specific receptor subtype, such as the α2A-adrenergic receptor, or to modulate its activity at multiple targets like TAAR1.
A key strategy for designing selective α2A-AR agonists is the use of conformation constraint. nih.gov By rigidifying the structure of a lead compound, it is possible to lock it into a conformation that is optimal for binding to the target receptor while being less favorable for binding to off-target receptors. This approach has been successfully applied to design chromane (B1220400) derivatives with high selectivity for the α2A-AR. nih.gov
For developing more selective TAAR1 agonists based on the guanfacine template, the focus is on exploiting the structural differences between the TAAR1 and α2-ADR binding sites. nih.gov As revealed by computational studies, modifying the polarity and charge distribution of the molecule can significantly impact selectivity. nih.govdntb.gov.uareddit.com For example, introducing specific polar groups that can form favorable interactions with residues unique to the TAAR1 binding pocket could enhance TAAR1 agonism while reducing α2-ADR activity. The rigidity of the scaffold and the presence of suitable hydrogen-bonding features have also been identified as important properties for designing selective TAAR1 ligands. mdpi.com Guanfacine itself is considered an interesting template molecule for further structural optimization to develop compounds with desired dual activity or enhanced selectivity. nih.govdntb.gov.uaresearchgate.net
Table 3: Design Strategies for Selective Guanfacine Analogs
| Design Principle | Target Receptor | Rationale | Reference |
|---|---|---|---|
| Conformation Constraint | α2A-Adrenergic Receptor | Rigidifying the molecule to favor the optimal binding conformation for the target receptor. | nih.gov |
| Modification of Polarity and Charge | TAAR1 | Exploiting differences in the binding pocket to enhance selectivity through specific polar interactions. | nih.govdntb.gov.uareddit.com |
| Scaffold Rigidity and Hydrogen Bonding | TAAR1 | Optimizing these features to improve selective binding to TAAR1 over other receptors. | mdpi.com |
Preclinical Pharmacokinetics and Metabolism Research of Guanfacine Hydrochloride
In Vitro Metabolic Pathways Identification
In vitro studies utilizing human liver microsomes and recombinant Cytochrome P450 (CYP) enzymes have been instrumental in elucidating the metabolic fate of guanfacine (B1203898). tga.gov.au The biotransformation of guanfacine occurs through a sequence of Phase I and Phase II metabolic reactions. tga.gov.aunih.gov The primary metabolic pathway involves oxidation of the dichlorobenzyl moiety, which is then followed by conjugation reactions. nih.govnih.gov A less significant pathway involves the direct glucuronidation of the parent guanfacine molecule. nih.govnih.gov
The initial and primary step in the metabolism of guanfacine is Phase I oxidation. pdr.net In vitro research has conclusively identified that this process is predominantly mediated by the CYP3A subfamily of enzymes, specifically CYP3A4 and CYP3A5. tga.gov.aunih.govnih.gov This oxidative reaction primarily results in the formation of 3-hydroxyguanfacine (B195956) through the monooxidation of the dichlorobenzyl moiety. nih.govdrugbank.com While the involvement of other CYP enzymes like CYP2E1 has been considered, studies with recombinant CYP2E1 microsomes did not show metabolism of the drug. fda.gov
Following Phase I oxidation, the primary metabolite, 3-hydroxyguanfacine, undergoes extensive Phase II conjugation reactions. tga.gov.audrugbank.com These reactions, which are a common pathway for making molecules more water-soluble for excretion, include sulfation and glucuronidation. nih.govdrughunter.com The sulfation of 3-hydroxyguanfacine results in the formation of 3-hydroxyguanfacine sulfate (B86663), which has been identified as the principal circulating metabolite in human plasma. nih.govnih.gov Glucuronidation of the hydroxylated intermediate also occurs, leading to the formation of a glucuronide conjugate. nih.govnih.gov In human plasma, unchanged guanfacine remains the most abundant component based on mass spectrometry signal intensity, with the sulfate conjugate of hydroxy-guanfacine being the most prominent metabolite. nih.govnih.gov
| Metabolite ID | Metabolite Name/Description | Pathway | Location Detected |
| - | 3-hydroxyguanfacine | Phase I: CYP3A4-mediated oxidation | Plasma, Urine |
| M2 | Glucuronide of mono-oxidized guanfacine | Phase I followed by Phase II (Glucuronidation) | Plasma, Urine |
| M3 | Sulfate of hydroxy-guanfacine | Phase I followed by Phase II (Sulfation) | Plasma |
| M4, M5, M7, M8 | Glucuronides of guanfacine | Phase II (Direct Glucuronidation) | Plasma (trace amounts) |
This table is based on findings from metabolite profiling studies in human plasma and urine. nih.govnih.govresearchgate.net
In Vitro Enzyme Inhibition and Induction Studies
The potential for guanfacine to act as either an inhibitor or an inducer of metabolic enzymes is a key aspect of preclinical evaluation. In vitro studies using pooled human hepatic microsomes have demonstrated that guanfacine does not inhibit the activities of the major cytochrome P450 isoenzymes. tga.gov.aunih.gov Specifically, no significant inhibition was observed for CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, or CYP3A5 at therapeutic concentrations. tga.gov.aunih.gov Furthermore, evaluations in cultured human hepatocytes showed no evidence of induction for CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4. fda.gov These findings suggest that guanfacine has a low potential to alter the metabolism of other drugs by inhibiting or inducing these key CYP enzymes.
| CYP Isoenzyme | In Vitro Inhibition by Guanfacine |
| CYP1A2 | No significant inhibition |
| CYP2C8 | No significant inhibition |
| CYP2C9 | No significant inhibition |
| CYP2C19 | No significant inhibition |
| CYP2D6 | No significant inhibition |
| CYP3A4/5 | No significant inhibition |
This table summarizes the results from in vitro studies on the inhibitory potential of guanfacine on major CYP enzymes. tga.gov.aunih.gov
Preclinical Drug-Drug Interaction Research (e.g., co-administration with other psychopharmacological agents)
While guanfacine does not appear to inhibit or induce key metabolic enzymes, its own metabolism is susceptible to modulation by other compounds. As a substrate of CYP3A4/5, guanfacine's plasma concentration can be significantly altered when co-administered with potent inhibitors or inducers of these enzymes. tga.gov.auwikipedia.org
In vitro and clinical pharmacokinetic studies have demonstrated this susceptibility. Co-administration with ketoconazole, a strong CYP3A4 inhibitor, resulted in a threefold increase in guanfacine exposure (Area Under the Curve, AUC). tga.gov.au Conversely, co-administration with rifampin, a strong CYP3A4 inducer, led to a 70% decrease in guanfacine exposure. tga.gov.au The administration of guanfacine with other known microsomal enzyme inducers, such as phenobarbital (B1680315) or phenytoin, has also been reported to cause significant reductions in its plasma concentration and elimination half-life. drugs.com
Physiologically based pharmacokinetic (PBPK) modeling has been employed to predict interactions with moderate CYP3A4 modulators. nih.govnih.gov These models predicted that moderate inhibitors like erythromycin (B1671065) and fluconazole (B54011) would increase guanfacine AUC by approximately 2.3-fold and 2.0-fold, respectively. nih.gov A moderate inducer, efavirenz, was predicted to reduce guanfacine AUC to between 33% and 58% of its value when administered alone. nih.gov
In addition to metabolic interactions, the potential for pharmacodynamic interactions exists. Additive sedative effects should be considered when guanfacine is used with other centrally active depressants such as phenothiazines, barbiturates, or benzodiazepines. drugs.com
Research has also investigated the role of drug transporters. In vitro studies suggest that guanfacine is, at best, a weak substrate for P-glycoprotein (P-gp), an efflux transporter. nih.govresearchgate.net Therefore, it is considered unlikely that P-gp plays a clinically significant role in the variability of response to guanfacine therapy. nih.gov
| Interacting Agent | Mechanism | Predicted/Observed Effect on Guanfacine |
| Ketoconazole | Strong CYP3A4 Inhibitor | 3-fold increase in exposure (AUC) tga.gov.au |
| Rifampin (Rifampicin) | Strong CYP3A4 Inducer | 70% decrease in exposure (AUC) tga.gov.au |
| Erythromycin | Moderate CYP3A4 Inhibitor | ~2.3-fold increase in AUC (PBPK model) nih.gov |
| Fluconazole | Moderate CYP3A4 Inhibitor | ~2.0-fold increase in AUC (PBPK model) nih.gov |
| Efavirenz | Moderate CYP3A4 Inducer | 42-67% decrease in AUC (PBPK model) nih.gov |
| Phenobarbital | Microsomal Enzyme Inducer | Significant reduction in plasma concentration drugs.com |
| Phenytoin | Microsomal Enzyme Inducer | Significant reduction in plasma concentration drugs.com |
| CNS Depressants | Pharmacodynamic Interaction | Potential for additive sedative effects drugs.com |
This table summarizes key preclinical and predicted drug-drug interactions for guanfacine hydrochloride.
Advanced Research Directions and Emerging Theories in Guanfacine Hydrochloride Studies
Investigation of Novel Molecular Targets and Signaling Pathways Beyond Adrenergic Receptors
While the therapeutic effects of guanfacine (B1203898) have been predominantly attributed to its action on α2A-adrenergic receptors, emerging research is uncovering its engagement with other molecular targets and signaling pathways. This exploration is revealing a more complex pharmacological profile than previously understood.
One significant area of investigation is guanfacine's interaction with imidazoline (B1206853) receptors . Studies have shown that guanfacine, along with other α2-agonists like clonidine (B47849), can bind to both α2-adrenergic and imidazoline receptors. nih.govwikipedia.orgpsychiatryonline.org The affinity for these different receptor types may explain variations in the clinical profiles of these drugs. nih.gov For instance, guanfacine exhibits a weaker affinity for I1-imidazoline receptors compared to clonidine, which may contribute to its distinct side-effect profile. psychiatryonline.org
More recently, Trace Amine-Associated Receptor 1 (TAAR1) has been identified as a novel target for guanfacine. nih.gov Computational modeling and in vitro assays have demonstrated that guanfacine acts as a full agonist at TAAR1 with nanomolar potency. wikipedia.orgnih.gov This discovery is particularly intriguing as TAAR1 is implicated in regulating monoaminergic systems, suggesting a potential new mechanism through which guanfacine exerts its effects in disorders like ADHD. The dual activity of guanfacine on both α2A-adrenergic receptors and TAAR1, and the potential crosstalk between these signaling pathways, is a burgeoning area of research. nih.gov
At the intracellular level, the signaling cascade initiated by guanfacine in the prefrontal cortex (PFC) is being elucidated with greater precision. It is understood that guanfacine's binding to postsynaptic α2A-adrenergic receptors on dendritic spines leads to the inhibition of the cyclic AMP (cAMP)-Protein Kinase A (PKA)-potassium (K+) channel signaling pathway . nih.govnih.gov This action strengthens network connectivity and enhances neuronal firing in the PFC, which is crucial for improving cognitive functions. nih.gov Furthermore, stimulation of α2A receptors by guanfacine has been shown to promote the growth and maturation of dendritic spines on pyramidal neurons in the medial PFC, a process fundamentally linked to learning and memory. nih.gov
| Receptor/Pathway | Interaction with Guanfacine | Implied Functional Consequence | Supporting Evidence |
| Imidazoline Receptors | Binds to imidazoline receptors, though with weaker affinity than clonidine for the I1 subtype. | May contribute to a differentiated side-effect profile compared to other α2-agonists. | nih.govpsychiatryonline.org |
| Trace Amine-Associated Receptor 1 (TAAR1) | Acts as a full agonist with nanomolar potency. | Suggests a novel mechanism for modulating monoaminergic systems, potentially contributing to its therapeutic effects in ADHD. | wikipedia.orgnih.gov |
| cAMP-PKA-K+ Channel Signaling | Inhibits this pathway in the prefrontal cortex. | Strengthens network connectivity and enhances neuronal firing, improving cognitive functions. | nih.govnih.gov |
| Dendritic Spine Maturation | Promotes growth and maturation of dendritic spines in the medial prefrontal cortex. | Linked to improvements in learning and memory. | nih.gov |
Development of Advanced Animal Models for Complex Neurobiological Research
The translation of findings from basic science to clinical application heavily relies on the validity of animal models. Research on guanfacine hydrochloride has benefited from and contributed to the development of increasingly sophisticated animal models that recapitulate the complex symptomatology of neurodevelopmental disorders like ADHD.
The Spontaneously Hypertensive Rat (SHR) is one of the most extensively validated animal models of ADHD, exhibiting core symptoms such as hyperactivity, impulsivity, and deficits in sustained attention. nih.govmdpi.comresearchgate.net Studies using the SHR model have been instrumental in demonstrating the efficacy of guanfacine in improving these behavioral domains, providing a strong preclinical rationale for its use in ADHD. nih.gov
Another important model is the dopamine (B1211576) transporter knockout (DAT-KO) mouse and rat. mdpi.comnih.govmdpi.com These animals display hyperdopaminergic traits and hyperactivity, and have been used to investigate the neuropharmacological effects of guanfacine on both innate and learned behaviors. mdpi.com For instance, guanfacine has been shown to ameliorate deficits in learned spatial tasks in DAT-KO rats. mdpi.com
More recently, genetically engineered models such as the NK1R−/− mouse have been employed to dissect the role of specific gene systems in the therapeutic response to guanfacine. nih.gov The finding that these mice show a heightened response to guanfacine's cognitive-enhancing effects highlights the utility of such models in exploring the genetic underpinnings of drug action. nih.gov
The development of these and other models, including those induced by early life environmental or chemical insults, provides a diverse toolkit for researchers. researchgate.netprinceton.edu There is a growing recognition of the need for integrative animal models that may combine genetic predispositions with environmental factors to better mimic the multifactorial nature of human neurodevelopmental disorders. mdpi.com
| Animal Model | Key Characteristics | Relevance to Guanfacine Research | Supporting Evidence |
| Spontaneously Hypertensive Rat (SHR) | Exhibits hyperactivity, impulsivity, and inattention. | Has been crucial in demonstrating guanfacine's efficacy in improving core ADHD-like symptoms. | nih.govmdpi.comresearchgate.net |
| Dopamine Transporter Knockout (DAT-KO) Rodents | Hyperdopaminergic state, hyperactivity, and learning deficits. | Used to study guanfacine's effects on innate and learned behaviors in a hyperdopaminergic context. | mdpi.comnih.govmdpi.com |
| NK1R−/− Mouse | Lacks the neurokinin-1 receptor. | Helps to investigate the role of specific genetic systems (e.g., tachykinin) in modulating the response to guanfacine. | nih.gov |
Cross-Species Translational Research Frameworks for this compound Mechanisms
The successful clinical application of this compound for ADHD is considered a prime example of effective translational research, where findings from animal studies have been successfully translated to human patients. nih.gov This success underscores the importance of robust cross-species research frameworks.
A key aspect of this translational success has been the focus on the prefrontal cortex (PFC), a brain region critical for executive functions that are often impaired in ADHD. Research across species, from rodents to non-human primates and humans, has consistently shown that guanfacine enhances PFC function. psychiatryonline.orgnih.gov Notably, the beneficial effects of guanfacine are particularly pronounced in primates, whose PFC is more expanded and differentiated than that of rodents. nih.gov This highlights the value of using non-human primates in preclinical studies to better predict efficacy in humans.
The development of translational biomarkers is a critical component of these frameworks. For example, neuroimaging techniques like functional magnetic resonance imaging (fMRI) and functional near-infrared spectroscopy (fNIRS) are being used in both animal models and human studies to assess how guanfacine modulates brain activity during cognitive tasks. frontiersin.orgnih.gov While some studies have shown guanfacine-induced activation of the frontal cortex in animals and healthy adults, findings in ADHD patients have been more varied, suggesting the need for further refinement of these translational tools. frontiersin.orgnih.gov
Ultimately, the goal of these frameworks is to bridge the gap between preclinical discoveries and clinical outcomes. This involves not only validating drug targets and mechanisms across species but also understanding how species-specific differences in neurobiology may influence a drug's effects. The journey of guanfacine from the laboratory to the clinic serves as a valuable case study for the development of future therapeutics for neurodevelopmental disorders.
| Research Area | Key Translational Aspect | Significance for Guanfacine | Supporting Evidence |
| Prefrontal Cortex (PFC) Function | Consistent demonstration of enhanced PFC function across species (rodents, primates, humans). | The robust cross-species effect on the PFC provided a strong biological rationale for its clinical use in ADHD. | psychiatryonline.orgnih.gov |
| Non-Human Primate Models | The more developed PFC in primates makes them a crucial intermediate step in translation. | Guanfacine's effects are particularly evident in primates, increasing confidence in its potential human efficacy. | nih.gov |
| Neuroimaging Biomarkers | Use of fMRI and fNIRS to measure brain activity changes in response to guanfacine. | Aims to provide objective measures of drug effect that are comparable across species, though further validation is needed. | frontiersin.orgnih.gov |
Q & A
Q. What is the primary mechanism of action of Guanfacine hydrochloride in modulating adrenergic receptors, and how does this inform experimental design in neuroscience research?
this compound selectively agonizes α2A-adrenoceptors (Kd = 31 nM) with 60-fold selectivity over α2B subtypes . This specificity necessitates the use of receptor subtype-specific assays (e.g., radioligand binding or cAMP inhibition assays) to avoid confounding results from off-target effects. Researchers should validate receptor expression in cellular models (e.g., transfected HEK-293 cells) and include α2B/α2C antagonists as controls to confirm target engagement .
Q. What standardized assays are recommended for assessing the binding affinity of this compound to α2A-adrenoceptors?
Radioligand displacement assays using <sup>3</sup>H-labeled agonists (e.g., clonidine) in membrane preparations from α2A-transfected cells are standard. Competitive binding curves should be generated with at least three independent replicates to calculate Ki values. Cross-reactivity with α2B/C subtypes must be tested using parallel assays, and data normalized to receptor density (Bmax) to ensure accuracy .
Q. What chromatographic parameters are optimal for quantifying this compound in biological matrices?
Reverse-phase HPLC with a C18 column (5 µm, 150 mm × 4.6 mm) and mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) is effective. UV detection at 254 nm provides sensitivity down to 10 ng/mL. Method validation should include linearity (1–100 µg/mL), intra-day precision (<5% RSD), and recovery studies using spiked plasma/serumen .
Advanced Research Questions
Q. How can researchers evaluate the blood-brain barrier (BBB) permeability of this compound using in vitro models?
LLC-PK1/MDR1 cell monolayers are a validated model for BBB penetration studies. Measure intracellular accumulation of Guanfacine via LC-MS/MS, with Rhodamine 6G as a P-gp efflux control. Calculate apparent permeability (Papp) and efflux ratio (Papp,B→A/Papp,A→B). A ratio >2 indicates significant efflux, necessitating co-administration of P-gp inhibitors (e.g., verapamil) in vivo .
Q. What strategies resolve contradictions in data regarding off-target effects of this compound?
Discrepancies may arise from differences in receptor expression levels or assay conditions. Perform:
- Dose-response profiling across multiple cell lines (e.g., primary neurons vs. transfected cells).
- Selectivity panels (e.g., CEREP panels) to screen 100+ off-target receptors.
- Kinetic binding assays to distinguish transient vs. sustained effects. Meta-analyses of published IC50/Kd values should account for variations in buffer pH, temperature, and endogenous agonist levels .
Q. How can solubility challenges of this compound in aqueous buffers be mitigated for in vivo studies?
this compound has limited water solubility (28.3 mg/mL at 25°C) . For intravenous administration, prepare stock solutions in DMSO (≤5% final concentration) and dilute in saline with 10% hydroxypropyl-β-cyclodextrin. For oral dosing, suspend in 0.5% methylcellulose. Validate solubility via dynamic light scattering to confirm absence of particulates .
Q. What methodological advantages do deuterated analogs (e.g., Guanfacine-d2 hydrochloride) offer in pharmacokinetic studies?
Deuterated analogs enable precise tracking of drug metabolism via LC-MS/MS by distinguishing parent compounds from metabolites. Use stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects. In mass spectrometry, monitor transitions for m/z 285.1 → 154.1 (Guanfacine) and 287.1 → 156.1 (Guanfacine-d2) to quantify bioavailability and half-life in plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
